
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H10F2O3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with two fluorine atoms at the 2 and 4 positions and two methoxy groups at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol typically involves the reduction of the corresponding ester or aldehyde. One common method is the reduction of methyl 2,4-difluoro-3,5-dimethoxybenzoate using lithium borohydride in tetrahydrofuran (THF) at room temperature. The reaction is carried out over several days with periodic addition of the reducing agent to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or distillation, would likely be applied to scale up the laboratory methods.
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products
Oxidation: 2,4-Difluoro-3,5-dimethoxybenzaldehyde or 2,4-difluoro-3,5-dimethoxybenzoic acid.
Reduction: 2,4-Difluoro-3,5-dimethoxyphenylmethane.
Substitution: Products depend on the nucleophile used, such as 2,4-diamino-3,5-dimethoxyphenylmethanol when using an amine.
Aplicaciones Científicas De Investigación
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2,4-Difluoro-3,5-dimethoxyphenyl)methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The presence of fluorine atoms can enhance binding affinity and selectivity towards certain biological targets, while the methoxy groups may influence the compound’s solubility and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Difluoro-3,5-dimethoxyphenyl)methanol: Similar structure but with fluorine atoms at the 2 and 6 positions.
(3,5-Dimethoxyphenyl)methanol: Lacks fluorine atoms, which may result in different chemical and biological properties.
(2,4-Dimethoxyphenyl)methanol: Lacks fluorine atoms and has methoxy groups at different positions.
Uniqueness
(2,4-Difluoro-3,5-dimethoxyphenyl)methanol is unique due to the specific positioning of its fluorine and methoxy groups, which can significantly influence its reactivity and interactions with biological targets. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H10F2O3 |
|---|---|
Peso molecular |
204.17 g/mol |
Nombre IUPAC |
(2,4-difluoro-3,5-dimethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10F2O3/c1-13-6-3-5(4-12)7(10)9(14-2)8(6)11/h3,12H,4H2,1-2H3 |
Clave InChI |
CUIGLFQCESWXKD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C(=C1)CO)F)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





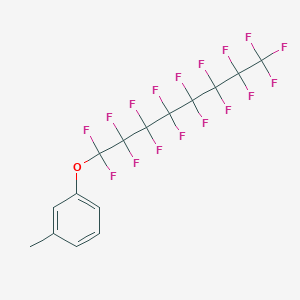
![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
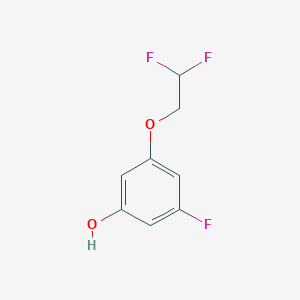


![(R)-1-(2-morpholino-6-nitrooxazolo[4,5-b]pyridin-5-yl)pyrrolidin-3-ol](/img/structure/B12855593.png)
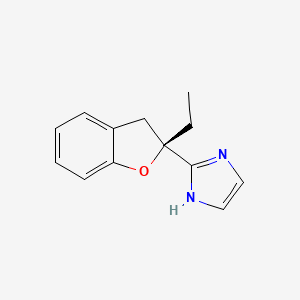
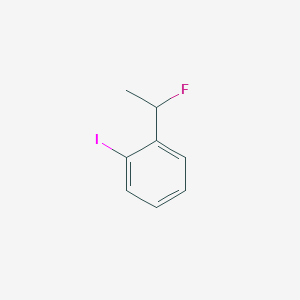
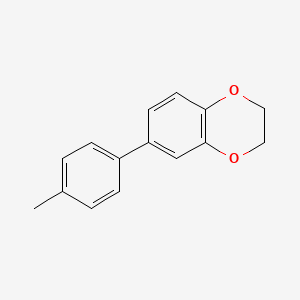
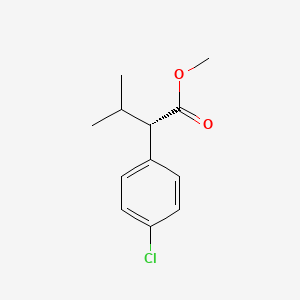
![1H-pyrrolo[2,3-b]pyridine-4-acetic acid](/img/structure/B12855619.png)
